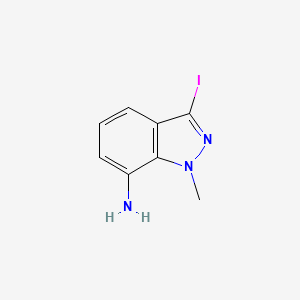

3-Iodo-1-methyl-1H-indazol-7-amine

Description

Significance of the Indazole Scaffold in Organic Synthesis and Chemical Biology

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a fundamental building block in organic chemistry. researchgate.netnih.gov Its unique electronic properties and the presence of two nitrogen atoms allow for diverse interactions with biological targets, making it a highly sought-after scaffold in medicinal chemistry. researchgate.netnih.govresearchgate.net The indazole core is present in numerous approved drugs and clinical candidates, highlighting its therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netnih.govnih.govnih.gov

The versatility of the indazole ring system also extends to its utility as a synthetic intermediate. researchgate.net The ability to functionalize the scaffold at various positions allows for the creation of a vast array of derivatives with tailored properties. nih.govbohrium.com This has led to the development of novel synthetic methodologies and has expanded the toolkit available to organic chemists for constructing complex molecular architectures. bohrium.comresearchgate.net

Overview of Functionalized Indazole Derivatives in Academic Research

Academic research has extensively explored the synthesis and application of functionalized indazole derivatives. nih.govrsc.org The introduction of different substituents onto the indazole core can dramatically influence its biological activity and chemical reactivity. nih.gov For instance, the incorporation of halogen atoms, such as iodine, can enhance binding to biological targets and provide a handle for further chemical transformations through cross-coupling reactions.

Researchers have developed a multitude of synthetic strategies to access diversely substituted indazoles, including direct C-H functionalization and transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These advancements have enabled the systematic exploration of structure-activity relationships (SAR), leading to the identification of potent and selective inhibitors of various enzymes and receptors. nih.gov The study of functionalized indazoles continues to be a vibrant area of research, with new derivatives constantly being synthesized and evaluated for their potential applications. nih.gov

Scope of Research on 3-Iodo-1-methyl-1H-indazol-7-amine within Indazole Chemistry

Within the vast landscape of indazole chemistry, this compound stands out as a key intermediate and building block. The specific substitution pattern of this molecule—an iodine atom at the 3-position, a methyl group at the 1-position, and an amine group at the 7-position—confers upon it a unique set of chemical properties and reactivity. The iodine atom at the C3 position is particularly significant as it is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.

The presence of the methyl group on the indazole nitrogen (N1) can improve metabolic stability, a crucial factor in drug development. The amino group at the 7-position provides a site for further functionalization and can also participate in hydrogen bonding interactions with biological macromolecules. Research on this compound is primarily focused on its use as a precursor for the synthesis of more complex indazole derivatives with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methylindazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYTAQHKWXDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292029 | |

| Record name | 1H-Indazol-7-amine, 3-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-77-9 | |

| Record name | 1H-Indazol-7-amine, 3-iodo-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-7-amine, 3-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Indazole Derivatives

Tautomeric Forms and Their Influence on Reactivity

Tautomerism in the indazole ring system is a critical factor that governs its synthesis, reactivity, and biological properties. nih.gov The position of the imino hydrogen atom leads to the existence of different tautomeric forms, which exhibit distinct chemical behaviors.

Indazole, also known as benzopyrazole, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov These forms, referred to as annular tautomers, differ in the location of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring. nih.gov The 1H-tautomer features the hydrogen atom on the N1 nitrogen, resulting in a benzenoid structure, while the 2H-tautomer has the hydrogen on the N2 nitrogen, leading to a quinonoid structure. nih.govcaribjscitech.com A third, less common form, 3H-indazole, is generally not favored. chemicalbook.com

The tautomeric equilibrium between the 1H and 2H forms significantly influences the outcomes of chemical reactions. nih.gov For instance, direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions. nih.gov However, in the case of 3-Iodo-1-methyl-1H-indazol-7-amine, the presence of a methyl group at the N1 position "locks" the molecule in the 1H-tautomeric form. This pre-functionalization at the N1 position precludes tautomerism, thereby simplifying its reactivity and allowing for more regioselective functionalization at other positions.

Extensive experimental and computational studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.govchemicalbook.com The greater stability of the 1H form is observed in the gas phase, in solution, and in the solid state. caribjscitech.com

Several factors contribute to the enhanced stability of the 1H-tautomer:

Aromaticity: The 1H-tautomer possesses a benzenoid structure, which is associated with greater aromatic stabilization compared to the quinonoid structure of the 2H-tautomer. nih.govcaribjscitech.com

Energy Difference: Thermodynamic calculations indicate that the 1H-indazole is more stable by approximately 2.3-3.6 kcal/mol. chemicalbook.com Specifically, the free energy of the 1H-tautomer is 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com Calculations at the MP2/6-31G* level of theory predict an energy difference of 3.6 kcal/mol after accounting for thermal energy correction and entropy effects. chemicalbook.com

Dipole Moment: The 2H-indazole has a larger dipole moment compared to the 1H-indazole, which can influence its interactions in polar solvents, though it does not overcome the inherent stability of the 1H form. caribjscitech.com

The table below summarizes the relative stability and properties of the main indazole tautomers.

| Tautomer | Structure | Relative Stability | Energy Difference (kcal/mol) | Basicity |

| 1H-Indazole | Benzenoid | More Stable nih.govnih.gov | 0 (Reference) | Weaker Base chemicalbook.com |

| 2H-Indazole | Quinonoid | Less Stable nih.govnih.gov | +2.3 chemicalbook.com | Stronger Base chemicalbook.com |

For N-substituted indazoles like this compound, the relative stability of the parent tautomers is a foundational concept. The methylation at N1 effectively isolates the more stable tautomeric form, channeling the molecule's reactivity away from the complexities of tautomeric mixtures.

Reaction Mechanisms of Indazole Functionalization

The functionalization of the indazole core is a cornerstone of synthetic efforts to create novel compounds with desired properties. The presence of the 3-iodo and 7-amino groups in this compound offers multiple avenues for further chemical modification through various reaction mechanisms.

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a catalytic reaction is increased by the presence of a specific ligand. princeton.edu This principle is widely applied in transition-metal-catalyzed reactions for the functionalization of heterocycles, including indazoles. In these reactions, ligands can modulate the electronic properties and steric environment of the metal center, thereby enhancing its catalytic activity and selectivity. nih.gov

For a substrate like this compound, the 3-iodo group is an ideal handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. In these transformations, phosphine (B1218219) ligands are commonly employed to accelerate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For example, in Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands on a palladium catalyst can facilitate the oxidative addition of the palladium to the C-I bond at the C3 position of the indazole ring. mdpi.com The choice of ligand is crucial for achieving high yields and preventing side reactions.

Indazole functionalization can proceed through both radical and ionic pathways, depending on the reagents and reaction conditions.

Ionic Pathways are prevalent in many transition-metal-catalyzed cross-coupling reactions. The mechanism of a Suzuki-Miyaura reaction, for instance, involves a series of steps where organometallic intermediates behave as ionic species. The oxidative addition of a Pd(0) catalyst to the C-I bond of this compound forms a Pd(II) intermediate. Subsequent transmetalation with a boronic acid (involving a base) and reductive elimination to form the new C-C bond are all considered to occur via ionic intermediates. mdpi.com

Radical Pathways also play a significant role in the modification of indazoles. nih.gov For example, C3-amination of 2H-indazoles has been achieved via a radical process using potassium persulfate. chim.it Radical C3-nitration of 2H-indazoles using Fe(NO3)3 in the presence of TEMPO has also been reported. chim.it While this compound is a 1H-indazole, radical reactions can still be relevant. For instance, certain photoredox-catalyzed reactions could potentially involve the formation of an indazolyl radical at the C3 position following the homolytic cleavage of the C-I bond, which could then be trapped by a suitable coupling partner.

Intramolecular cyclization is a powerful strategy for the synthesis of the indazole core itself and for constructing more complex fused heterocyclic systems. rsc.org Many synthetic routes to indazoles rely on the cyclization of appropriately substituted benzene (B151609) derivatives. nih.govresearchgate.net

For a pre-formed derivative like this compound, the 7-amino group offers a reactive site for subsequent intramolecular cyclization reactions. For example, if a suitable electrophilic chain were introduced at the C6 position or via functionalization of the amino group itself, an intramolecular cyclization could lead to the formation of a third ring, yielding a tricyclic system. Such pathways are crucial in the synthesis of complex, biologically active molecules. An example of a general strategy involves the intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines, catalyzed by palladium, to form 1-aryl-1H-indazoles. researchgate.net Similarly, the amino group at the C7 position of this compound could potentially be used as a nucleophile to displace a leaving group on an adjacent side chain, leading to a fused ring system.

Influence of Substituents on Indazole Reactivity

The reactivity of the indazole core is intricately modulated by the nature and position of its substituents. Functional groups attached to the bicyclic system can exert profound electronic and steric effects, influencing the molecule's nucleophilicity, electrophilicity, and the regioselectivity of its reactions. The interplay of these effects dictates the outcome of various transformations, including N-alkylation, electrophilic substitution, and metal-catalyzed cross-coupling reactions. For instance, the presence of substituents can alter the electron density at the N1 and N2 positions, affecting the kinetics and thermodynamics of N-functionalization. nih.gov Similarly, groups on the benzene ring can direct or hinder electrophilic attack. A comprehensive understanding of these substituent effects is crucial for the strategic design of synthetic routes to complex indazole derivatives.

Electronic Effects of Iodo and Amino Groups on Reactivity

The electronic character of the indazole ring in "this compound" is significantly influenced by the opposing effects of the iodo and amino substituents. This creates a unique "push-pull" system that governs its reactivity.

The iodo group at the C3 position primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of iodine. This effect decreases the electron density of the pyrazole ring, particularly at the C3 carbon to which it is attached. Consequently, the C3 position becomes more electrophilic. However, the iodo group also possesses lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating (+M) effect, though this is generally overshadowed by its inductive effect in reactivity considerations. The presence of the iodo group is of great synthetic utility, as it serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the C3 position. chim.it The iodination of indazoles is a common method to prepare these versatile intermediates. chim.itnih.gov

Conversely, the amino group at the C7 position is a potent electron-donating group (+M) through resonance. Its lone pair of electrons can delocalize into the benzene portion of the indazole ring, significantly increasing the electron density of the aromatic system. This activating effect makes the benzene ring more susceptible to electrophilic aromatic substitution reactions. The increased electron density may also subtly influence the basicity of the pyrazole nitrogens. Studies on related heterocyclic systems have shown that electron-donating groups generally accelerate reactions involving electrophilic attack on the ring system. acs.org

| Substituent & Position | Electronic Effect | Predicted Impact on Reactivity of this compound | Example Reaction Type |

|---|---|---|---|

| 3-Iodo | -I (dominant), +M (weak) | Decreases pyrazole ring electron density; Activates C3 for cross-coupling. | Suzuki, Heck, Sonogashira coupling. |

| 7-Amino | +M (strong), -I (weak) | Increases benzene ring electron density; Activates the benzene ring for electrophilic substitution. | Electrophilic aromatic substitution (e.g., halogenation, nitration on the benzene ring). |

Steric Hindrance from Methyl and Other Substituents on Indazole Derivatives

Steric effects play a critical role in directing the regioselectivity of reactions involving indazole derivatives, particularly in N-alkylation. The size and position of substituents can shield one nitrogen atom over the other, leading to the preferential formation of one regioisomer.

The substituent at the C7 position exerts significant steric influence on the N1 position. Research on the N-alkylation of various substituted indazoles has demonstrated that a sterically demanding group at C7 can dramatically hinder or even completely prevent reactions at the adjacent N1 nitrogen. nih.gov For example, a 7-carboxylate indazole was found to be unreactive towards N1-functionalization under conditions where other isomers reacted, an effect attributed to steric hindrance. nih.gov In the case of "this compound," while the amino group is smaller than a carboxylate, it still presents a steric barrier that would influence the reactivity of a parent 1H-indazole at the N1 position.

Similarly, substituents at the C3 position can sterically influence the N2 position. Studies have shown that a large C3 substituent, such as a tert-butyl group, can provide enough steric bulk to exclusively direct alkylation to the N1 position in a 1H-indazole. nih.gov The iodo group at C3 in the target compound, while not as large as a tert-butyl group, still occupies space and can sterically disfavor the approach of bulky reagents to the N2 position. This steric congestion near the reaction site can attenuate reactivity. nih.gov

The interplay between substituents at different positions is therefore crucial. The regiochemical outcome of reactions like N-alkylation is often a fine balance between the electronic nucleophilicity of the N1 and N2 atoms and the steric hindrance imposed by neighboring groups at C3 and C7.

| Substituent | Position | Observed Effect on N-Alkylation | Primary Influence | Reference |

|---|---|---|---|---|

| -CO2Me | C7 | Excellent N2 regioselectivity (≥96%) | Steric Hindrance at N1 | nih.gov |

| -NO2 | C7 | Excellent N2 regioselectivity (≥96%) | Steric Hindrance at N1 | nih.gov |

| -C(CH3)3 (tert-Butyl) | C3 | Exclusive N1 regioselectivity | Steric Hindrance at N2 | nih.gov |

| -CO2Me | C3 | High preference for N1 regioisomer | Steric Hindrance at N2 | nih.gov |

Advanced Characterization Methodologies for 3 Iodo 1 Methyl 1h Indazol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Iodo-1-methyl-1H-indazol-7-amine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular framework of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.

In a related compound, 1-iodo-2-methylpropane, the ¹³C NMR spectrum reveals three distinct carbon environments for its four carbon atoms. docbrown.info This differentiation is based on the unique electronic surroundings of each carbon atom. docbrown.info Similarly, for this compound, each proton and carbon atom will exhibit a characteristic chemical shift in the ¹H and ¹³C NMR spectra, respectively, allowing for the complete assignment of the molecule's core structure, including the positions of the iodo, methyl, and amine substituents on the indazole ring.

A complete assignment of ¹H and ¹³C NMR data for similar complex heterocyclic structures is often achieved with the aid of two-dimensional (2D) NMR spectra. mdpi.com For instance, in the analysis of 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the ¹³C NMR spectrum showed 18 signals for a molecule with chemically equivalent atoms, and the DEPT 135 spectrum identified the CH groups. mdpi.com Such techniques are crucial for the unambiguous structural determination of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-(1-Phenylethyl)ethanethioamide | 7.62 (br. s, 1H, NH), 7.36-7.31 (m, 4H), 7.28(m, 1H), 5.71 (m, 1H), 2.50 (s, 3H), 1.6 (d, J = 6.9 Hz, 3H) | 199.58, 141.24, 128.86, 127.92, 126.65, 54.89, 34.45, 20.03 |

Note: Data for illustrative heterocyclic compounds from The Royal Society of Chemistry. rsc.org The specific shifts for this compound would require experimental determination.

For complex molecules like substituted indazoles, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for elucidating the regiochemistry and stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their spatial relationships.

In the structural analysis of azirine-fused compounds, NOESY spectra were instrumental in assigning the relative configuration by revealing correlations between protons on the azirine ring and adjacent phenyl groups. ipb.pt Similarly, for this compound, a NOESY experiment could confirm the position of the methyl group at the N1 position by observing a correlation between the methyl protons and the H-7 proton of the indazole ring. This would distinguish it from the N2-methyl isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break in predictable ways upon ionization, and the resulting fragment ions can be analyzed to piece together the structure. For instance, the fragmentation of aryl ethers often involves the loss of the alkoxy group. miamioh.edu In the case of this compound, characteristic fragments would likely include the loss of the iodine atom, the methyl group, or cleavage of the indazole ring system.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]+ | 286.99 | Molecular Ion |

| [M-I]+ | 160.07 | Loss of Iodine |

Note: These are theoretical values. Actual fragmentation patterns may vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.comlibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl group and the aromatic ring, C=C and C=N bonds within the indazole ring, and the C-N bond. The presence of a primary amine is typically indicated by two peaks in the 3400-3300 cm⁻¹ region. libretexts.org

Table 3: Key IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Primary Amine) | 3400 - 3300 (two peaks) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic - CH₃) | 3000 - 2850 |

| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 |

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.gov For indazole derivatives, hydrogen bonding plays a significant role in dictating the crystal architecture. researchgate.netresearchgate.net

In the crystal structure of this compound, the primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov The study of these hydrogen bonding networks is essential for understanding the physical properties of the compound, such as its melting point and solubility. For example, in some crystalline structures, molecules are connected via hydrogen bonds to form dimers, which are then linked into infinite chains or layers. nih.gov

Chiral Structure Analysis in Solid State

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in pharmaceutical sciences. While this compound itself is an achiral molecule, it can crystallize in a chiral space group, leading to a phenomenon known as crystal chirality. This occurs when achiral molecules arrange themselves in a non-centrosymmetric, helical fashion within the crystal lattice. researchgate.net The resulting crystals can exist as enantiomorphs, designated as M (minus) or P (plus) helices. researchgate.net

The study of such solid-state chirality is crucial as the crystalline form of a drug can significantly impact its physical properties, including solubility and dissolution rate. For the broader class of 1H-indazoles, it has been observed that they can form various self-assembled structures, such as dimers, trimers, or catemers (chains), through hydrogen bonding. researchgate.netCurrent time information in Bangalore, IN. Some of these arrangements, particularly catemeric structures, can result in the formation of chiral helices. researchgate.net

The primary technique for investigating solid-state chirality is single-crystal X-ray diffraction, which can elucidate the precise three-dimensional arrangement of molecules in the crystal lattice and identify the space group. However, for a bulk sample, determining the dominant crystalline form requires other techniques. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy method used for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. Current time information in Bangalore, IN. By comparing the experimental VCD spectrum of a crystalline sample with spectra computed for the M and P helical forms, the absolute configuration of the crystal can be determined. researchgate.net

Table 1: Methodologies for Solid-State Chiral Analysis of Indazole Derivatives

| Methodology | Application | Expected Outcome for a Chiral Crystal Form |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional molecular structure and crystal packing. | Identification of a chiral space group and the specific helical arrangement (M or P) of the molecules. |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of the bulk crystalline material. | A non-zero VCD spectrum that matches the computed spectrum for either the M or P enantiomorphic crystal. |

| Solid-State NMR (CPMAS) | Characterization of the local environment of atoms in the solid state, confirming structural assignments. | Distinct chemical shifts that can be correlated with the specific crystalline form. |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. This method is fundamental for confirming the identity and assessing the purity of a compound like this compound.

The process involves the combustion of a small, precisely weighed amount of the substance under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. For halogen-containing compounds like this compound, specific methods are employed to determine the iodine content.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₈IN₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and a high degree of purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

While specific experimental elemental analysis reports for this compound were not found in the reviewed literature, the theoretical composition can be calculated to serve as a benchmark for experimental verification.

Table 2: Theoretical Elemental Composition of this compound (C₈H₈IN₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 35.18 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.96 |

| Iodine | I | 126.90 | 1 | 126.90 | 46.48 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 15.39 |

| Total | 273.09 | 100.00 |

Note: Atomic weights are rounded for this illustrative table.

In a research or manufacturing setting, the results of elemental analysis would be presented in a format similar to Table 3, directly comparing the calculated and experimentally found values.

Table 3: Illustrative Elemental Analysis Data Format

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon | 35.18 | Value | Value |

| Hydrogen | 2.96 | Value | Value |

| Nitrogen | 15.39 | Value | Value |

Acceptable deviations are typically within ±0.4%, confirming the sample's purity and correct elemental composition.

Computational Chemistry and Theoretical Studies of Indazole Systems

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These parameters are crucial for developing structure-activity relationships (SAR).

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO energy (EHOMO) correlates with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov Molecules with higher EHOMO values are better electron donors, whereas those with lower ELUMO values are better electron acceptors. nih.govnih.gov

In studies of substituted indazoles, the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents. For instance, in a series of 3-carboxamide indazole derivatives, DFT calculations have been used to determine the FMO energies. nih.gov For 3-Iodo-1-methyl-1H-indazol-7-amine, one would predict that the electron-donating 7-amino group would significantly raise the EHOMO, concentrating the HOMO density on the benzene (B151609) ring and the amine nitrogen. Conversely, the electronegative iodine atom at the 3-position would likely lower the ELUMO.

Table 1: Example FMO Energies for Substituted Indazole Derivatives This table presents data from related indazole compounds to illustrate typical energy values, as specific data for this compound is not available.

| Compound (from literature) | EHOMO (eV) | ELUMO (eV) | Source |

| 4-fluoro-1H-indazole | -6.83 | -0.65 | researchgate.net |

| 4-chloro-1H-indazole | -6.86 | -0.95 | researchgate.net |

| 4-amino-1H-indazole | -5.93 | -0.38 | researchgate.net |

| 1-Butyl-1H-indazole-3-carboxamide | -6.88 | -2.45 | nih.gov |

The energy gap (ΔE = ELUMO – EHOMO) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

This principle is widely used to compare the reactivity of different indazole derivatives. nih.govresearchgate.net A smaller gap value suggests a "softer" molecule, which can more readily interact with a receptor site. researchgate.net For this compound, the interplay between the electron-donating amine and the electron-withdrawing iodo group would determine its specific energy gap and thus its predicted reactivity profile.

Table 2: Example Energy Gaps for Substituted Indazole Derivatives This table presents data from related indazole compounds to illustrate typical energy gap values.

| Compound (from literature) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-bromo-1H-indazole | -6.83 | -1.03 | 5.80 | researchgate.net |

| 4-amino-1H-indazole | -5.93 | -0.38 | 5.55 | researchgate.net |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide | -5.09 | -1.32 | 3.77 | nih.gov |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -4.24 | -1.00 | 3.24 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the three-dimensional charge distribution by mapping the electrostatic potential onto the electron density surface. libretexts.orgresearchgate.net Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the 7-amino group, identifying it as a primary site for electrophilic interaction or hydrogen bond acceptance. Regions of positive potential (blue) would be expected around the amine hydrogens, making them hydrogen bond donors.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying medium to large organic molecules. niscpr.res.in Methods like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p) are routinely used to perform geometry optimizations and calculate the electronic properties of indazole derivatives. nih.govresearchgate.netnih.gov

The first step in any theoretical analysis is to find the minimum energy structure of the molecule. DFT calculations provide optimized geometries, bond lengths, and bond angles that are typically in excellent agreement with experimental data where available. nih.gov Following optimization, the same level of theory is used to compute the quantum chemical descriptors discussed above (FMOs, MEP) as well as other properties like dipole moment, polarizability, and thermodynamic parameters. researchgate.net Such calculations would be essential to establish the foundational structural and electronic characteristics of this compound.

Simulation of Reaction Mechanisms and Transition States

Beyond static properties, DFT is a powerful tool for exploring dynamic processes like chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of transition state geometries and their associated energy barriers provides a quantitative understanding of reaction kinetics and mechanisms. nih.govresearchgate.net

For example, theoretical studies have been used to elucidate the mechanism of the addition of NH-indazoles to formaldehyde (B43269) by modeling the reaction under acidic conditions and calculating the energies of the proposed intermediates and transition states. nih.gov Similarly, DFT calculations have supported the proposed mechanism of Rh(III)-catalyzed C-H activation for the synthesis of 1H-indazoles. researchgate.net For a molecule like this compound, computational simulation could be used to predict the outcomes of further functionalization, study its metabolic pathways, or optimize its synthesis route by identifying the most energetically favorable reaction pathway.

Molecular Docking for Exploring Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

In studies involving indazole derivatives, docking simulations have been successfully used to predict their binding modes and energies. For instance, a recent study docked a library of 26 novel 3-carboxamide indazoles into the active site of a renal cancer protein target (PDB: 6FEW), identifying the derivatives with the highest predicted binding affinities. nih.govrsc.org The docking scores, reported as binding energies (in kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding. nih.gov To investigate the therapeutic potential of this compound, molecular docking would be the primary tool to predict its interaction with specific biological targets, such as protein kinases, providing hypotheses about its mechanism of action.

Table 3: Example Molecular Docking Results for Indazole Derivatives against Renal Cancer Receptor (PDB: 6FEW) This table presents data from a study on related indazole compounds to illustrate typical docking scores.

| Compound (from literature) | Binding Energy (kcal/mol) | Source |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -8.57 | nih.gov |

| 1-Butyl-N-(4-cyanophenyl)-1H-indazole-3-carboxamide | -8.65 | nih.gov |

| 1-Butyl-N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide | -9.21 | nih.gov |

| 1-Butyl-N-(pyridin-2-yl)-1H-indazole-3-carboxamide | -9.35 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole systems, QSAR studies are instrumental in designing new derivatives with enhanced therapeutic potential, such as anticancer or antimicrobial agents. nih.govsciencepublishinggroup.com

The process involves calculating a wide range of molecular descriptors for a set of indazole derivatives with known activities. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: Lipophilicity (logP), which affects how a molecule moves through biological membranes.

Electronic properties: Dipole moment and atomic charges, which influence interactions with biological targets.

Steric or topological properties: Molecular weight, surface area, and connectivity indices, which describe the size and shape of the molecule. nih.gov

Using statistical methods like multiple linear regression (MLR), these descriptors are correlated with the biological activity (e.g., IC50 values) to generate a QSAR model. nih.govnih.gov A robust QSAR model, validated through internal and external statistical tests, can predict the activity of new, unsynthesized indazole derivatives. researchgate.netresearchgate.net For instance, 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive, or negative electrostatic charges are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov These models help medicinal chemists prioritize which derivatives to synthesize, saving time and resources in the drug discovery process. nih.govresearchgate.net

Table 1: Example of Descriptors and Statistical Parameters in a QSAR Model for Indazole Derivatives

| Model Type | Key Descriptors | Statistical Metric | Value | Interpretation |

| 2D-QSAR | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | r² (Correlation Coefficient) | > 0.85 | Indicates a strong correlation between the descriptors and the activity for the training set. nih.gov |

| 2D-QSAR | Hydrogen Count, T_C_C_4 (Topological Descriptor) | q² (Cross-validated r²) | > 0.70 | Shows good internal predictive ability of the model. sciencepublishinggroup.comresearchgate.net |

| 3D-QSAR | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Predictive r² (External Validation) | > 0.60 | Demonstrates the model's ability to predict the activity of an external test set of compounds. nih.gov |

This table is a generalized representation based on typical QSAR studies on heterocyclic compounds. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For indazole derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins or enzymes. nih.govnih.gov

In a typical MD simulation, a system containing the indazole ligand, the target protein, and solvent (usually water) is prepared. The interactions between all atoms are described by a set of parameters known as a force field. The simulation then calculates the trajectories of the atoms by solving Newton's equations of motion, providing a dynamic view of the system. nih.govresearchgate.net

Conformational Analysis: MD simulations reveal the different shapes (conformations) a flexible molecule like an indazole derivative can adopt in solution or when bound to a protein. Understanding the accessible conformations is crucial as only specific conformations may be able to bind to a biological target effectively. nih.gov

Ligand Stability: By running simulations of the ligand-protein complex, researchers can assess the stability of the binding. researchgate.net Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are monitored; a stable, low-fluctuation RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests the ligand remains securely in the binding site. researchgate.net These simulations can also identify key amino acid residues in the protein that form lasting interactions (like hydrogen bonds) with the ligand, and reveal the role of water molecules in mediating these interactions. nih.govresearchgate.net This information is invaluable for understanding the binding mechanism and for designing derivatives with improved binding affinity and stability. nih.govnih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

| Parameter/Output | Description | Typical Value/Observation |

| Simulation Time | The total time duration for which the system's dynamics are simulated. | 100 - 500 nanoseconds (ns) |

| Force Field | A set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, OPLS |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a ligand's or protein's atoms from a reference structure over time. | A stable RMSD below 2-3 Å indicates a stable complex. researchgate.net |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the protein. | Stable hydrogen bonds with key residues (e.g., Arg, Tyr) confirm important interactions. |

| Binding Free Energy Calculation | Methods like MM-PBSA or MM-GBSA estimate the strength of the ligand-protein interaction. | A lower (more negative) binding free energy suggests a stronger, more stable binding. |

This table represents common parameters and findings from MD simulation studies of protein-ligand complexes. nih.govresearchgate.net

Theoretical Studies on Tautomeric Equilibria and Isomer Stability

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it can affect the molecule's chemical reactivity, physical properties, and ability to interact with biological targets. researchgate.netnih.gov

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP or post-Hartree-Fock methods like MP2, are widely used to predict the relative energies of these tautomers. nih.govnih.gov These studies consistently show that for the parent indazole and most simple derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov The greater stability of the 1H-form is often attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinoid-like structure of the 2H-form. researchgate.net

Calculations can be performed for molecules in the gas phase or by including a solvent model to understand how the environment affects the tautomeric equilibrium. For unsubstituted indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov While the 1H form is generally dominant, theoretical studies have explored how different substituents on the indazole ring can influence the energy difference, with some specific substitution patterns potentially making the 2H-tautomer more stable. researchgate.netresearchgate.net

Table 3: Calculated Relative Stabilities of Indazole Tautomers

| Tautomer Pair | Computational Method | Phase | Calculated Energy Difference (ΔE) | More Stable Tautomer |

| Indazole (1H vs 2H) | MP2/6-31G | Gas | ~15 kJ·mol⁻¹ | 1H-Indazole nih.gov |

| Indazole (1H vs 2H) | B3LYP | Gas | ~5.3 kcal/mol (~22 kJ·mol⁻¹) | 1H-Indazole researchgate.net |

| 1-Substituted vs 2-Substituted Isomer | B3LYP/6-311++G(d,p) | - | ~20 kJ·mol⁻¹ | 1-Substituted Isomer nih.gov |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | - | ~1.9 kJ·mol⁻¹ | 2H-Tautomer researchgate.net |

This table collates data from theoretical studies on indazole and its derivatives. researchgate.netnih.govresearchgate.net

Vibrational Circular Dichroism (VCD) and Computational Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgyoutube.com Since enantiomers (non-superimposable mirror images) produce VCD spectra that are equal in magnitude but opposite in sign, VCD is a powerful method for determining the absolute configuration of chiral compounds in solution. nih.gov

For complex molecules like indazole derivatives, experimental VCD spectra alone are often difficult to interpret. The modern application of VCD relies heavily on its combination with computational spectroscopy. rsc.orgnih.gov The process involves calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R or S configuration) and comparing it to the experimentally measured spectrum. A match between the calculated spectrum of the R-enantiomer and the experimental spectrum provides a confident assignment of the R absolute configuration to the sample. youtube.com

The computational protocol involves several steps:

Conformational Search: Identifying all low-energy conformations of the molecule, as the final spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov

Geometry Optimization and Frequency Calculation: Using quantum chemical methods, typically DFT (e.g., B3LYP), to optimize the geometry of each conformer and calculate its harmonic vibrational frequencies, infrared intensities, and VCD intensities. rsc.orgresearchgate.net

Spectral Simulation: Generating a theoretical VCD spectrum by summing the contributions from all relevant conformers, weighted by their predicted populations. nih.gov

Comparison: Matching the theoretical spectrum with the experimental one to assign the absolute configuration. youtube.com

This combination of VCD and computation is a definitive tool for stereochemical analysis, particularly for molecules that are difficult to crystallize for X-ray analysis. rsc.org

Table 4: General Workflow for Absolute Configuration Determination using VCD

| Step | Method | Purpose |

| 1. Sample Measurement | VCD Spectrometer | Obtain the experimental VCD and IR absorption spectra of the chiral compound in solution. youtube.com |

| 2. Conformational Analysis | Computational (e.g., CREST, Molecular Mechanics) | Generate a comprehensive set of possible 3D structures (conformers) for the molecule. nih.gov |

| 3. Quantum Chemical Calculations | DFT (e.g., B3LYP/6-31G(d)) | For each conformer of a chosen enantiomer (e.g., S-configuration), calculate its optimized geometry, relative energy, IR spectrum, and VCD spectrum. rsc.orgresearchgate.net |

| 4. Boltzmann Averaging | Statistical Calculation | Combine the calculated spectra of all conformers based on their thermodynamic stability (Gibbs free energy) to produce a final theoretical spectrum. nih.gov |

| 5. Spectral Comparison | Visual or Algorithmic | Compare the final theoretical spectrum with the experimental spectrum. A good match confirms the absolute configuration. youtube.com |

Structure Activity Relationship Sar Studies in Indazole Derivatives

Impact of Substituent Position on Molecular Interactions

Role of C-3 Iodination in Modulating Molecular Interactions

Halogenation at the C-3 position of the indazole ring is a significant strategy in medicinal chemistry. chim.it The introduction of an iodine atom at this position, in particular, serves multiple roles.

Key Research Findings on C-3 Halogenation:

Synthetic Handle: 3-iodoindazoles are valuable intermediates for further molecular modifications. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups, making it a cornerstone for library development in drug discovery. chim.it

Modulation of Potency: The nature of the substituent at the C-3 position can significantly impact the inhibitory activity of indazole derivatives. For instance, in a series of FGFR kinase inhibitors, modifications at this position were explored to optimize potency.

Steric and Electronic Effects: The large, lipophilic iodine atom can form halogen bonds and engage in van der Waals interactions within a protein's binding pocket. These interactions can enhance binding affinity and selectivity. In the context of developing dual MCL-1/BCL-2 inhibitors, while not iodine, a chlorine atom at the 5- or 6-position of the indazole ring resulted in marginal increases in binding affinity, highlighting the sensitivity of the scaffold to halogen placement. nih.gov

A review of functionalization at the C-3 position highlights that iodination is frequently performed on N-1 protected indazoles or unprotected indazoles using iodine (I2) under basic conditions. chim.it This process is often high-yielding and provides a crucial building block for creating more complex molecules. chim.it

Significance of N-1 Methylation for Molecular Recognition

The nitrogen atoms of the indazole ring are critical for its chemical properties and biological interactions. Alkylation, particularly methylation, at the N-1 or N-2 position can have a profound effect on a molecule's activity, selectivity, and physical properties.

Comparative Impact of N-1 vs. N-2 Alkylation:

| Feature | N-1 Alkylation | N-2 Alkylation | Source |

| Prevalence | N-1 alkyl indazoles are a ubiquitous and privileged motif in medicinal chemistry. | N-2 isomers are also formed and can have distinct biological activities. | nih.govrsc.org |

| Selectivity | Achieving high selectivity for N-1 alkylation can be challenging, often resulting in mixtures of N-1 and N-2 isomers. | Formation is often competitive with N-1 alkylation. | rsc.org |

| Binding Mode | In kinase inhibitors, the N-1 substituted indazole often acts as a hinge-binder, with the N-2 atom accepting a hydrogen bond from the protein backbone. | The N-2 substituted isomer may adopt a completely different binding mode, sometimes being forced away from the protein surface. | nih.gov |

| Thermodynamic Control | Recent methods have been developed to achieve high N-1 selectivity through thermodynamic control, avoiding the formation of the N-2 isomer. | Generally considered the less thermodynamically stable isomer in many cases. | nih.govrsc.org |

Studies have shown that methylation of 3- and 7-substituted indazoles typically leads to a predominance of the 1-methyl isomer. rsc.org The development of selective and scalable N-1 alkylation methods is an active area of research, underscoring the importance of this specific substitution pattern for creating effective drug candidates. nih.govrsc.org In the context of molecular recognition, the methyl group itself can fit into small hydrophobic pockets, further anchoring the ligand to its target. The precise orientation afforded by N-1 substitution is often crucial for establishing the key hydrogen bonding interactions that drive binding affinity. nih.gov

Influence of C-7 Amination on Binding Pockets

The introduction of an amino group at the C-7 position of the indazole ring can provide a critical interaction point with the target protein. This is particularly relevant for establishing hydrogen bonds, which are highly directional and contribute significantly to binding affinity and selectivity.

While direct SAR studies on C-7 amination of 3-iodo-1-methyl-1H-indazole are not widely available in the searched literature, the principles of its role can be inferred from related studies on substituted heterocycles. An amino group (–NH2) can act as both a hydrogen bond donor and, depending on the surrounding electronic environment, the nitrogen atom can act as an acceptor.

Potential Roles of a C-7 Amino Group:

Hydrogen Bonding: The primary role of the amino group is to form hydrogen bonds with amino acid residues in the binding pocket, such as aspartate, glutamate, or serine, or with backbone carbonyls.

Solubility: The polar amino group can enhance the aqueous solubility of the compound, a desirable property for drug candidates.

Vector for Further Modification: The amino group can be further functionalized to introduce larger substituents that can probe deeper into the binding pocket or improve pharmacokinetic properties.

In studies of other heterocyclic systems, such as coumarins, C-7 amination is a key strategy for synthesizing libraries of compounds with diverse biological activities. rsc.org The electronic nature of the substituent at the 7-position of an indazole can also influence the pKa of the indazole nitrogens, thereby modulating their hydrogen bonding capabilities.

Rational Design Principles for Modulating Molecular Properties

Rational, structure-based drug design (SBDD) has become an indispensable tool for medicinal chemists. nih.gov This approach leverages detailed structural information about the biological target, often from X-ray crystallography or computational modeling, to design molecules that bind with high affinity and selectivity.

The development of indazole-based inhibitors frequently employs SBDD. For example, in the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), molecular docking studies revealed that the indazole structure plays a key role as a "hinge binder," interacting with a crucial cysteine residue (Cys694) in the kinase's active site. nih.govtandfonline.com This knowledge allowed researchers to rationally design novel derivatives by introducing the indazole moiety as a hinge-binding element and modifying other parts of the molecule to optimize interactions with other regions of the binding site. nih.govtandfonline.com

Key Principles in Rational Design of Indazole Derivatives:

| Design Principle | Application | Outcome | Source |

| Structure-Based Drug Design (SBDD) | Using computational models to predict binding modes and guide modifications. | Identification of an indazole-based pharmacophore for FGFR kinases. | nih.govnih.gov |

| Hinge-Binding | Incorporating the indazole core to form key hydrogen bonds with the kinase hinge region. | Development of potent and selective FLT3 inhibitors. | nih.govtandfonline.com |

| Fragment-Led Design | Starting with a small fragment and growing it into a more potent lead compound. | Discovery of indazole-containing fragments with good ligand efficiencies against FGFR1–3. | nih.govnih.gov |

| Molecular Hybridization | Combining structural features from different known inhibitors. | Creation of novel 1H-indazole-3-amine derivatives with promising anti-cancer activity. | mdpi.com |

Pharmacophore Identification and Optimization Strategies

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying and optimizing the pharmacophore of indazole derivatives is a key step in developing potent and selective drugs. nih.govnih.gov

Fragment-led de novo design is one powerful strategy for pharmacophore identification. In one study, this approach was used to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.govnih.gov By starting with a small predicted binder, researchers were able to elaborate it into a library of indazole-containing compounds. nih.govnih.gov

Steps in Pharmacophore Optimization:

Initial Hit Identification: A small fragment, often with low affinity but high ligand efficiency, is identified (e.g., via high-throughput screening or computational methods).

SAR Establishment: A library of derivatives is synthesized to explore the structure-activity relationships. For the FGFR inhibitors, 23 derivatives were created to establish SAR. nih.gov

Structural Biology: Co-crystal structures of lead compounds bound to the target protein are solved to understand the precise binding mode and guide further optimization.

Potency and Selectivity Enhancement: Modifications are made to the lead compound to increase interactions with the target and decrease interactions with off-targets, thereby improving potency and selectivity. nih.govnih.gov

Through such optimization strategies, specific structural aspects of the indazole molecules that govern subtype selectivity can be identified, paving the way for the development of highly targeted therapies. nih.gov

Applications of 3 Iodo 1 Methyl 1h Indazol 7 Amine in Chemical Research

Utilization as a Synthetic Building Block in Heterocyclic Chemistry

The presence of an iodine atom at the C-3 position of the indazole ring makes 3-Iodo-1-methyl-1H-indazol-7-amine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex heterocyclic frameworks, which are often scaffolds for biologically active compounds.

The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles such as the Suzuki, Heck, and Sonogashira couplings. For instance, in a process analogous to the Heck reaction described for similar iodo-indazole derivatives, this compound can be coupled with various alkenes to introduce vinyl groups at the C-3 position. organic-chemistry.org Such reactions typically employ a palladium catalyst like palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base in a suitable solvent.

The amino group at the C-7 position can also be a site for further functionalization, either before or after the modification at the C-3 position. This dual reactivity allows for the stepwise construction of highly substituted indazole derivatives. The N-1 methylation offers improved solubility and metabolic stability in medicinal chemistry contexts, making its derivatives more suitable for drug discovery programs. scilit.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Indazole Scaffolds

| Reaction Type | Coupling Partner | Typical Catalyst | Product Type | Significance |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 3-Aryl/heteroaryl-indazoles | Construction of bi-aryl systems for medicinal and materials chemistry |

| Heck Coupling | Alkenes | Pd(OAc)₂ | 3-Alkenyl-indazoles | Introduction of unsaturated side chains |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 3-Alkynyl-indazoles | Synthesis of rigid, linear extensions to the indazole core |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ with specific ligands | 3-Amino-indazoles (from other 3-haloindazoles) | Formation of C-N bonds, crucial for many pharmaceuticals |

Development of Chemical Probes for Molecular Recognition Studies

While specific examples of this compound being used as a chemical probe are not extensively documented, its structural motifs suggest a strong potential for such applications. The indazole core is a known fluorophore, and its emission properties can be tuned by substitution. The amino group at the C-7 position provides a convenient handle for conjugating this fluorophore to other molecules, such as biomolecules or recognition units for specific analytes.

The development of fluorescent probes often relies on the principle of photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). The amino group of this compound could act as a PeT donor, and its interaction with a target analyte could modulate the fluorescence output, leading to a "turn-on" or "turn-off" sensor.

Furthermore, the iodo group can be functionalized, for example, via Sonogashira coupling with a fluorescent alkyne, to create more complex and tailored fluorescent probes. The design of such probes would involve linking the indazole scaffold to a recognition moiety that selectively binds to a target of interest, allowing for its detection and imaging in biological systems.

Applications in Materials Science

The application of indazole derivatives in materials science is a growing area of research. The rigid, planar structure and the potential for extended π-conjugation make them attractive candidates for various materials.

The amino group in this compound makes it a suitable starting material for the synthesis of azo dyes. Azo dyes are a large class of colored compounds that contain the azo functional group (-N=N-). They are synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.

In this case, the 7-amino group of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors. The color of the resulting dye would be influenced by the electronic properties of the substituents on both the indazole ring and the coupling component. The iodo and methyl groups would play a role in modulating the final color and properties of the dye.

Table 2: Potential Azo Dye Synthesis from this compound

| Step | Reagents | Intermediate/Product | Description |

| 1. Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-Iodo-1-methyl-1H-indazole-7-diazonium chloride | Conversion of the primary amino group to a diazonium salt. |

| 2. Azo Coupling | Phenol, Naphthol, or other electron-rich aromatic compounds | 7-(Arylazo)-3-iodo-1-methyl-1H-indazole derivatives | Formation of the azo (-N=N-) bridge, creating a highly conjugated system responsible for the color. |

The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on materials with specific electronic and photophysical properties. Indazole derivatives are being explored for these applications due to their high thermal stability and potential for efficient charge transport and luminescence.

While there are no specific reports on the use of this compound in OLEDs or OPVs, its structure possesses features that are desirable for such materials. The indazole core can serve as a building block for larger, more conjugated systems that can function as host materials, emitting layers, or charge-transporting layers in these devices. The iodo- and amino- groups provide synthetic handles to attach other functional moieties to tune the electronic properties, such as the HOMO/LUMO levels, and to improve the performance of the final device. For example, through Suzuki or Heck coupling, electron-donating or electron-withdrawing groups can be introduced to tailor the material for a specific function within the device architecture.

Role in Catalyst Design and Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry utilizes iodine compounds in higher oxidation states (typically +3 or +5) as versatile and environmentally benign oxidizing agents in organic synthesis. Iodoarenes can be oxidized to hypervalent iodine reagents, such as (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes (Koser's reagent).

This compound could, in principle, be a precursor for the synthesis of novel hypervalent iodine reagents. The oxidation of the iodine atom in this molecule would lead to an indazole-based hypervalent iodine compound. Such a reagent would have the indazole moiety as a ligand on the iodine center, potentially influencing its reactivity and selectivity in oxidation reactions.

The general synthesis of a (diacetoxyiodo)arene involves the oxidation of the corresponding iodoarene with an oxidizing agent like peracetic acid or sodium perborate (B1237305) in acetic acid.

Table 3: Plausible Synthesis of a Hypervalent Iodine(III) Reagent

| Starting Material | Oxidizing Agent/Conditions | Potential Product | Potential Application |

| This compound | m-CPBA, CH₃COOH | 7-Amino-1-methyl-3-(diacetoxyiodo)-1H-indazole | As a novel oxidizing agent in organic synthesis, potentially with unique reactivity due to the indazole scaffold. |

Furthermore, the structural features of this compound could be incorporated into ligand design for transition metal catalysis. The bidentate nature that could arise from the indazole nitrogen and the 7-amino group might allow it to act as a chelating ligand for various metals, potentially leading to catalysts with novel reactivity and selectivity. However, specific research in this area utilizing this particular compound is yet to be widely published.

Future Directions and Emerging Research Avenues in Indazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

In line with sustainability goals, green chemistry approaches are being actively developed. These include the use of environmentally benign catalysts and solvents. For instance, lemon peel powder has been demonstrated as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net Furthermore, visible-light-induced reactions are emerging as a powerful tool, enabling metal- and hydrogen-source-free deoxygenative cyclization of azobenzene (B91143) derivatives to form 2H-indazoles with high yields and selectivity. rsc.org The use of copper(I) oxide nanoparticles in green solvents like polyethylene (B3416737) glycol (PEG) also represents a significant step towards more sustainable, ligand-free, one-pot syntheses of 2H-indazoles. organic-chemistry.org

Advanced Mechanistic Elucidation of Indazole Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Current research leverages a combination of experimental studies and computational analysis to unravel the intricate pathways of indazole functionalization. Density Functional Theory (DFT) calculations, for example, have become an indispensable tool for studying the physicochemical properties of indazole derivatives and rationalizing reaction outcomes. nih.govnih.gov DFT has been used to calculate HOMO-LUMO energy gaps, understand electrophilic and nucleophilic reactions, and reveal that certain reaction pathways, such as the aldehyde-insertion step in a Rhenium-catalyzed synthesis, are irreversible. nih.govnih.gov

Mechanistic studies have also led to the proposal of novel reaction pathways, such as radical chain mechanisms in iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov Understanding the regioselectivity of reactions, such as the N1 versus N2 alkylation of the indazole ring, is another key area of investigation. Studies have shown that selectivity can be time-dependent and influenced by the reaction conditions, with mechanistic insights gained from both experimental data and DFT calculations. acs.org These advanced mechanistic studies are critical for controlling the regioselective functionalization of the indazole core, a long-standing challenge in the field. chim.it

Integration of Artificial Intelligence and Machine Learning in Indazole Design

Computational tools are increasingly integrated into the design and development of novel indazole-based compounds. Structure-based drug design, which relies on understanding the interaction between a ligand and its target protein, is a powerful approach that has been successfully applied to indazole analogues. nih.gov This rational design process is often supported by computational analysis of conformational ligand ensembles. nih.gov

Molecular docking and Molecular Dynamics (MD) simulations are key computational methods used to evaluate and predict the binding affinities and stability of indazole derivatives with biological targets, such as the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These simulations provide insights into binding modes and can guide the synthesis of more potent and selective inhibitors. researchgate.net While not yet widely reported for indazoles specifically, the broader field of drug discovery is rapidly adopting artificial intelligence (AI) and machine learning (ML) models to predict compound activity, optimize pharmacokinetic properties, and screen vast virtual libraries, suggesting a promising future avenue for accelerating the discovery of new indazole-based therapeutics.

Exploration of New Chemical Space through Diversification of Indazole Scaffolds

Expanding the chemical space accessible from the indazole core is a major focus of current research, aimed at generating novel molecules with unique properties. researchgate.net Late-stage functionalization (LSF) via C-H activation has emerged as a powerful strategy to diversify complex indazole intermediates efficiently. nih.govresearchgate.netresearchgate.netacs.orgbits-pilani.ac.in Techniques such as C-H borylation allow for the introduction of functional groups at positions that are difficult to access through traditional methods, enabling rapid exploration of structure-activity relationships. nih.gov

The synthesis of fused indazole systems represents another important direction for scaffold diversification. acs.orgnih.gov Methods have been developed for the single-step synthesis of complex tricyclic systems like pyridazino[1,2-a]indazolium rings and fused indazole 1,3,5-benzotriazepines. acs.orgresearchgate.net These rigid, three-dimensional structures are of significant interest for their unique biological and photophysical properties. Additionally, the concept of "scaffold hopping," where the core heterocyclic structure is replaced with another (e.g., indole (B1671886) to indazole), has been used to develop new classes of inhibitors, such as dual MCL-1/BCL-2 inhibitors, demonstrating the versatility of the indazole framework in medicinal chemistry. rsc.org

Design of Indazole-Based Chemical Tools for Fundamental Biological Research

Beyond direct therapeutic applications, indazole derivatives are being developed as sophisticated chemical tools for studying biological systems. The inherent fluorescence of certain indazole-containing structures makes them excellent candidates for the design of fluorescent probes. ehu.es For example, a fluorescent probe based on a coumarin-indazole derivative has been synthesized for the highly selective detection of copper ions (Cu²⁺) in living cells, demonstrating its potential for imaging biological processes. nih.gov

Researchers are also exploring the "fluorescence umpolung" (polarity reversal) properties of indazole-based fluorophores. researchgate.net In these systems, substituting an electron-donating group with an electron-withdrawing group can lead to a strong enhancement of fluorescence, a phenomenon that can be harnessed to create light-up sensors for detecting specific biological targets or enzymatic activities. researchgate.net The development of such probes is critical for advancing our understanding of cellular functions and disease mechanisms.

Expansion of Applications in Non-Traditional Chemical Fields

The unique electronic and structural properties of the indazole scaffold are leading to its exploration in fields beyond traditional medicinal chemistry. In materials science, the highly conjugated nature of indazole makes it a valuable building block for organic functional materials. guidechem.comossila.com Fluorinated indazole derivatives are being investigated for use in dye-sensitized solar cells (DSSCs) and as components of semiconducting molecules for organic light-emitting diodes (OLEDs). ossila.com

Indazoles also play a significant role in coordination chemistry, acting as versatile ligands for a wide range of metal ions. rsc.orgtandfonline.com Indazole-derived N-heterocyclic carbenes (NHCs) have been shown to be strongly donating ligands, forming stable complexes with metals such as palladium, gold, and rhodium, which have potential applications in catalysis. rsc.org The ability of the indazole moiety to coordinate with metal centers like Cu(II), Co(II), and Ag(I) allows for the construction of coordination compounds with diverse geometries and potential applications in areas such as catalysis and materials science. tandfonline.com There is also growing interest in the application of indazole derivatives in agrochemicals, highlighting the broad utility of this heterocyclic motif. bohrium.comnih.gov

Q & A

Basic: What are the key spectroscopic and crystallographic methods to confirm the structure of 3-Iodo-1-methyl-1H-indazol-7-amine?

Answer:

- Spectroscopy : Use -NMR and -NMR to confirm hydrogen/carbon environments and iodine’s deshielding effects. IR spectroscopy can verify N-H stretches (if unsubstituted) and aromatic C-I bonds (~500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 290.9732 (CHIN) .

- X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Refine using SHELXL (for small molecules) or WinGX for data processing and ORTEP for visualization .

Basic: How can synthetic routes for this compound be optimized to improve yield?

Answer:

- Iodination Strategy : Compare direct electrophilic iodination (e.g., NIS in AcOH) vs. metal-catalyzed approaches (e.g., CuI/1,10-phenanthroline). Monitor regioselectivity via TLC and optimize reaction time (3–5 h reflux) .

- Methylation : Use methyl iodide (1.1 equiv) with KCO in DMF at 60°C for 2 h. Quench with HO and recrystallize from dioxane for purity ≥95% .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to remove unreacted starting materials .

Advanced: How can regioselective iodination at the 3-position of the indazole core be achieved, avoiding competing substitutions?

Answer:

- Directing Groups : Introduce a temporary protecting group (e.g., Boc at the 7-amine) to steer iodination to the 3-position. Deprotect with TFA/CHCl post-reaction .